- Catalytic aminolysis of 3-hydroxy-2-naphthoic acid, Zhurnal Organicheskoi Khimii, 1994, 30(2), 284-5

Cas no 92-77-3 (Naphtol AS)

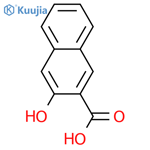

Naphtol AS structure

Produktname:Naphtol AS

Naphtol AS Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- Naphthol AS

- NAPHTHOL AS(TM)

- TEREPHTHALBIS(O-HYDROXYANILIDE)

- AZOIC COUPLING COMPONENT 2

- azoic coupling component 4

- CI 37505

- c.i. 37560

- 3-Hydroxy-2-naphthanilide

- 3-Hydroxy-2-Naphthoic Acid Anilide

- 3-hydroxy-N-phenylnaphthalene-2-carboxamide

- 2-hydroxy-3-phenylcarbamoylnaphthalene

- 2-hydroxy-naphthalene-3-carboxylic acid-phenylamide

- 3-hydroxynaphthalene-2-carboxylic acid phenylamide

- 3-hydroxy-N-phenyl-2-naphthalenecarboxamide

- Amarthol AS

- Azonaphtol A

- Cibanaphthol RF

- Dragonthol A

- Naphtanilide RC

- Naphthol AS Supra

- Naphtoelan A

- N-phenyl-3-hydroxy-2-naphthalenecarboxamide

- Solunaptol A

- 2-Hydroxy-3-naphthoic Acid Anilide

- 3-Hydroxy-N-phenyl-2-naphthamide

- C.I. 37505

- 2-Naphthanilide, 3-hydroxy- (8CI)

- 3-Hydroxy-N-phenyl-2-naphthalenecarboxamide (ACI)

- 2-Hydroxy-3-(phenylcarbamoyl)naphthalene

- 2-Hydroxy-3-naphthalenecarboxanilide

- 2-Hydroxy-3-naphthanilide

- 2-Hydroxy-3-naphthoic anilide

- 2-Hydroxy-N-phenyl-3-naphthalenecarboxamide

- 2-Naphthol-3-carboxylic acid N-phenylamide

- 3-(N-Phenylcarbamoyl)-2-naphthol

- 3-Hydroxy-2-naphthalenecarboxanilide

- 3-Hydroxy-2-naphthoanilide

- 3-Hydroxy-naphthalene-2-carboxylic acid phenylamide

- 3-Hydroxyl-2-naphthanilide

- Acco Naphthol AS

- Acna Naphthol C

- Amanil Naphthol AS

- Anathol AS

- Anthonaphthol AS

- Aquafine Red E 9

- Azoground AS

- Azonaphthol A

- Azotol A

- Brenthol AS

- C.I. Azo Coupling Comp. 2

- C.I. Azoic Coupling Component 2

- Celcot RF

- Conazoic Coupling B

- Diathol AS

- Diathol ASF

- Dycosthol AS

- H 0313

- Hebeithol AS

- Hiltonaphthol AS

- Kako Grounder AS

- Kambothol AS

- Kiwa Grounder AS

- Lake Developer A

- Mitsui Naphthozol AS

- N-Phenyl-2-hydroxy-3-naphthalenecarboxamide

- N-Phenyl-3-hydroxy-2-naphthamide

- Naftol AS

- Oprea1_096551

- Q25387080

- Naphtholate AS Soln

- NaphtholAS

- MFCD00004096

- 2-Hydroxy-3-naphthoylanilide

- 2-Naphthalenecarboxamide, 3-hydroxy-N-phenyl-

- .beta.-Hydroxynaphthoic anilide

- 3-hydroxy-2-naphthanilid

- EC 202-188-1

- Z68084598

- EN300-128496

- UNII-V3ZU6E76NB

- 3-Hydroxy-N-phenyl-2-naphthamide #

- 3-hydroxy-N-phenyl-naphthalene-2-carboxamide

- beta-Hydroxynaphthoic anilide

- Naphtanilide OL Supra

- DTXSID1052618

- SR-01000358268-1

- Naphtanilide RC Supra

- SCHEMBL57970

- Naphtol AS

- 2-Naphthalenecarboxamide, 3-hydroxy-N-phenyl-, labeled with carbon-14

- NSC45173

- W-100273

- Naphthanilide RC

- BDBM50091993

- NSC 45173

- Naphthol ACNA C

- EINECS 202-188-1

- Naphthanil AS

- Naphthanilide OL Supra

- 3-Hydroxy-2-naphthoylanilide

- AKOS003381951

- F71284

- V3ZU6E76NB

- H0313

- .ALPHA.-NAPHTHOL AS

- AZOIC COUPLING COMPONENT 2 (NAPHTOL AS)

- SR-01000358268

- Naphtolate AS Soln

- Naphthoide AS

- NS00009186

- Naphthoide AS No. 100

- NSC-45173

- Ultrazol I-AS

- LS-14551

- Naphthol ACNAC

- ORANGE BASE GC

- 92-77-3

- Naphtazol A

- Tulathol AS

- Naftolo MM

- 86349-50-0

- Naphtholate AS

- Naphthol AS-A

- Hiltonphthol AS

- CHEMBL63731

- .beta.-Hydroxy-3-naphthoic acid anilide

- 2-Naphthanilide, 3-hydroxy-

- Naftoelan A

- Naphthanilide RC Supra

- 3-Hydroxy-2-naphthoylanilid

-

- MDL: MFCD00004096

- Inchi: 1S/C17H13NO2/c19-16-11-13-7-5-4-6-12(13)10-15(16)17(20)18-14-8-2-1-3-9-14/h1-11,19H,(H,18,20)

- InChI-Schlüssel: JFGQHAHJWJBOPD-UHFFFAOYSA-N

- Lächelt: O=C(C1C(O)=CC2C(=CC=CC=2)C=1)NC1C=CC=CC=1

Berechnete Eigenschaften

- Genaue Masse: 263.09500

- Monoisotopenmasse: 263.094629

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 2

- Anzahl der Akzeptoren für Wasserstoffbindungen: 3

- Schwere Atomanzahl: 20

- Anzahl drehbarer Bindungen: 3

- Komplexität: 338

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Oberflächenladung: 0

- XLogP3: nichts

- Topologische Polaroberfläche: 49.3

- Tautomerzahl: 9

Experimentelle Eigenschaften

- Farbe/Form: Beige or reddish powder

- Dichte: 1.1138 (rough estimate)

- Schmelzpunkt: 247.0 to 251.0 deg-C

- Siedepunkt: 406.53°C (rough estimate)

- Flammpunkt: 190.7 °C

- Brechungsindex: 1.4500 (estimate)

- Löslichkeit: Solubility Insoluble in water; sparingly soluble in ethanol

- PSA: 49.33000

- LogP: 3.87070

- pka: 9.70(at 25℃)

- Löslichkeit: Insoluble in water and sodium carbonate solution, yellow in sodium hydroxide solution, slightly soluble in ethanol, soluble in hot nitrobenzene.

- PH: Non& uorescence (8.2) to yellow/green & uorescence (10.3)

- Farbindex: 37505

- λ max: 394nm

Naphtol AS Sicherheitsinformationen

-

Symbol:

- Prompt:Warnung

- Signalwort:Warning

- Gefahrenhinweis: H317

- Warnhinweis: P280

- Transportnummer gefährlicher Stoffe:UN 3077 9/PG 3

- WGK Deutschland:1

- Code der Gefahrenkategorie: R43;R51/53

- Sicherheitshinweise: S36/37-S61

- FLUKA MARKE F CODES:10-21

- RTECS:QJ1897400

-

Identifizierung gefährlicher Stoffe:

- PackingGroup:III

- Lagerzustand:In dicht verschlossenen Behältern aufbewahren. An einem kühlen, trockenen und gut belüfteten Ort vor inkompatiblen Substanzen aufbewahren.

- Gefahrenklasse:9

- Risikophrasen:R43; R51/53

Naphtol AS Zolldaten

- HS-CODE:2924299090

- Zolldaten:

China Zollkodex:

2924299090Übersicht:

Andere zyklische Amide (einschließlich zyklischer Carbamate)(einschließlich ihrer Derivate sowie ihrer Salze). MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:30,0%

Deklarationselemente:

Produktname, Bauteilinhalt, Verwendung zu, Verpackung

Zusammenfassung:

299299090. andere zyklische Amide (einschließlich zyklische Carbamate) und ihre Derivate; Salze davon. MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:30,0%

Naphtol AS Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-128496-0.5g |

3-hydroxy-N-phenylnaphthalene-2-carboxamide |

92-77-3 | 95% | 0.5g |

$93.0 | 2023-06-08 | |

| TRC | N497060-5g |

Naphtol AS |

92-77-3 | 5g |

$ 81.00 | 2023-09-06 | ||

| abcr | AB251404-25g |

Naphthol AS, 95%; . |

92-77-3 | 95% | 25g |

€43.60 | 2025-02-20 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N20790-100g |

3-Hydroxy-N-phenyl-2-naphthamide |

92-77-3 | 97% | 100g |

¥78.0 | 2022-04-27 | |

| TRC | N497060-50g |

Naphtol AS |

92-77-3 | 50g |

$173.00 | 2023-05-17 | ||

| abcr | AB251404-500 g |

Naphthol AS, 95%; . |

92-77-3 | 95% | 500 g |

€126.20 | 2023-07-20 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N814598-2.5kg |

Naphthol AS |

92-77-3 | 97% | 2.5kg |

1,336.00 | 2021-05-17 | |

| Enamine | EN300-128496-10.0g |

3-hydroxy-N-phenylnaphthalene-2-carboxamide |

92-77-3 | 95% | 10g |

$124.0 | 2023-06-08 | |

| Enamine | EN300-128496-1.0g |

3-hydroxy-N-phenylnaphthalene-2-carboxamide |

92-77-3 | 95% | 1g |

$120.0 | 2023-06-08 | |

| Enamine | EN300-128496-5.0g |

3-hydroxy-N-phenylnaphthalene-2-carboxamide |

92-77-3 | 95% | 5g |

$122.0 | 2023-06-08 |

Naphtol AS Herstellungsverfahren

Synthetic Routes 1

Synthetic Routes 2

Reaktionsbedingungen

Referenz

- High-purity N-aryl-3-hydroxy-2-naphthalenecarboxamides, Romania, , ,

Synthetic Routes 3

Synthetic Routes 4

Synthetic Routes 5

Synthetic Routes 6

Reaktionsbedingungen

1.1 Reagents: Phosphorus trichloride Solvents: Chlorobenzene ; 5 min, 10 - 25 °C; 2.5 h, 130 °C

Referenz

- Synthesis and investigation of the steric effect on activity of N-substituted-3-carbamoylnaphthalene-2-yl α-chlorocarboxylate in human leukocyte esterase staining reaction, Tap Chi Hoa Hoc, 2011, 49(6), 725-732

Synthetic Routes 7

Synthetic Routes 8

Synthetic Routes 9

Reaktionsbedingungen

Referenz

- Purification of bisazo pigments useful in electrophotographic photoconductors, Japan, , ,

Synthetic Routes 10

Synthetic Routes 11

Synthetic Routes 12

Synthetic Routes 13

Reaktionsbedingungen

Referenz

- N-Substituted amides of 3-hydroxy-2-naphthalenecarboxylic acid, Poland, , ,

Synthetic Routes 14

Synthetic Routes 15

Reaktionsbedingungen

1.1 Reagents: Phosphorus oxychloride Solvents: Chlorobenzene ; rt; rt → 130 °C; 25 min, 130 °C

Referenz

- Preparation and biological properties of ring-substituted 3-hydroxynaphthalene-2-carboxanilides, International Electronic Conference on Synthetic Organic Chemistry, 2012, ,

Synthetic Routes 16

Synthetic Routes 17

Synthetic Routes 18

Synthetic Routes 19

Synthetic Routes 20

Reaktionsbedingungen

1.1 Reagents: Sodium dodecyl sulfate , Sodium octadecyl sulfate Solvents: 2-Chlorotoluene , Chlorobenzene ; 5 min

1.2 Reagents: Phosphorus trichloride ; 65 °C; 90 °C; 90 °C → 130 °C; 1 h, 120 - 130 °C; 30 °C → 105 °C; 95 - 105 °C

1.2 Reagents: Phosphorus trichloride ; 65 °C; 90 °C; 90 °C → 130 °C; 1 h, 120 - 130 °C; 30 °C → 105 °C; 95 - 105 °C

Referenz

- Process and apparatus for preparation of Naphthol AS, China, , ,

Naphtol AS Raw materials

Naphtol AS Preparation Products

Naphtol AS Verwandte Literatur

-

Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039

-

Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717

-

Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830

-

Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920

-

Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869

Verwandte Kategorien

- Lösungsmittel und organische Chemikalien Organische Verbindungen Benzonide Naphthaline Naphthalincarboxamide

- Lösungsmittel und organische Chemikalien Organische Verbindungen Benzonide Naphthaline Naphthalinsäuren und Derivate Naphthalincarboxamide

- Lösungsmittel und organische Chemikalien Organische Verbindungen Alkohol/Äther

- Lösungsmittel und organische Chemikalien Organische Verbindungen Kohlenwasserstoffe

92-77-3 (Naphtol AS) Verwandte Produkte

- 87-17-2(Salicylanilide)

- 132-68-3(Naphthol AS-BO)

- 92-79-5(3-hydroxy-4'-methoxy-2-naphthanilide)

- 15457-50-8(N-(4-Hydroxyphenyl)benzamide)

- 92-75-1(naphthol as-mx)

- 135-64-8(3-Hydroxy-N-2-naphthyl-2-naphthamide)

- 526-18-1(osalmid)

- 135-61-5(3-Hydroxy-2'-methyl-2-naphthanilide)

- 758702-51-1(methyl 2-amino-6-benzyl-7-methyl-5-oxo-4-(pyridin-4-yl)-4H,5H,6H-pyrano3,2-cpyridine-3-carboxylate)

- 1804843-77-3(3-Bromo-4-fluoro-2-nitrobenzoyl chloride)

Empfohlene Lieferanten

Nanjing Jubai Biopharm

Gold Mitglied

CN Lieferant

Großmenge

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

Gold Mitglied

CN Lieferant

Großmenge

Heyuan Broad Spectrum Biotechnology Co., Ltd

Gold Mitglied

CN Lieferant

Reagenz

Hubei Cuiyuan Biotechnology Co.,Ltd

Gold Mitglied

CN Lieferant

Reagenz

Handan Zechi Trading Co., Ltd

Gold Mitglied

CN Lieferant

Großmenge